Lasofoxifene

Selective Estrogen Receptor Modulator Binding Affinity ERα

Generic SERMs lose binding affinity against ESR1 mutations (Y537S/D538G) that drive endocrine resistance-compromising both bone efficacy and breast cancer research outcomes. Lasofoxifene (CAS 180916-16-9) resolves this gap with ≥10-fold higher ERα affinity than tamoxifen/raloxifene and full potency retention against these mutations. • PEARL trial: 24% non-vertebral fracture reduction (HR 0.76) over 3 years-a benefit not achieved by raloxifene • CORAL trial: 3.6% lumbar spine BMD gain & 20.6% LDL-C reduction vs. raloxifene (P≤0.05) • 6-day elimination half-life with superior oral bioavailability • Uniquely reduces serum IL-6 in inflammatory arthritis models-unlike bazedoxifene

Molecular Formula C28H31NO2
Molecular Weight 413.5 g/mol
CAS No. 180916-16-9
Cat. No. B1683871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene
CAS180916-16-9
Synonyms(-)-cis-5,6,7,8-tetrahydro-6-phenyl-5-(p-(2-(1-pyrrolidinyl)ethoxy)phenyl)-2-naphthol
cis-1R-(4'-pyrrolidinoethoxyphenyl)-2S-phenyl-6-hydroxy-1,2,3,4-tetrahydronaphthalene, tartrate salt
CP 336156
CP-336,156
LAS estrogen receptor modulator
Lasofoxifene
lasofoxifene hydrochloride
Molecular FormulaC28H31NO2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
InChIInChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
InChIKeyGXESHMAMLJKROZ-IAPPQJPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lasofoxifene: SERM with Bone and ESR1 Targeting


Lasofoxifene (CAS 180916-16-9; CP-336156) is a non-steroidal, naphthalene-derived, third-generation selective estrogen receptor modulator (SERM) that binds with high affinity to both estrogen receptor alpha (ERα) and beta (ERβ) [1]. Initially developed by Pfizer and Ligand Pharmaceuticals, it exhibits tissue-specific estrogen agonist/antagonist activity—acting as an agonist in bone to reduce resorption and increase bone mineral density (BMD), while functioning as an antagonist in breast and uterine tissues [2]. Unlike first- and second-generation SERMs such as tamoxifen and raloxifene, lasofoxifene demonstrates superior oral bioavailability and a prolonged elimination half-life of approximately 6 days [3].

Model Context ERα/β pathway signaling & tissue-selective response models Reported agonist/antagonist profile across bone, breast, and uterine contexts
Endpoint Support Bone mineral density, lipid profile, and fracture endpoint studies Head-to-head trial context available against raloxifene
Mutation Screening ESR1 mutant (Y537S/D538G) binding research Reported affinity retention distinct from tamoxifen/fulvestrant

Lasofoxifene: Why Generic Substitution Fails


SERMs exhibit pronounced structural and pharmacological divergence that precludes simple in-class substitution. Lasofoxifene's naphthalene scaffold confers a binding affinity for ERα that is at least 10-fold higher than that of raloxifene and tamoxifen [1]. This enhanced affinity translates into quantitatively superior effects on lumbar spine BMD and lipid profiles in head-to-head clinical trials [2]. Critically, lasofoxifene uniquely retains full binding potency against the Y537S and D538G ESR1 mutations that drive acquired resistance to aromatase inhibitors and other SERMs—a property not shared by tamoxifen or fulvestrant [3]. Consequently, substitution with a generic SERM would compromise bone efficacy, forfeit mutation-targeting capability, and alter the risk-benefit profile.

ESR1 mutation binding
Lasofoxifene: reported full binding retention for Y537S/D538G
Generic SERMs (tamoxifen, raloxifene, fulvestrant): 5- to 10-fold affinity loss may occur
Mutant ERα binding profile may not transfer; endocrine resistance model context may differ
Bone endpoint profile
Reported lumbar spine BMD gain context: 3.6% vs placebo
Raloxifene BMD gain context may be lower; non-vertebral fracture endpoint not consistently reported
Bone density endpoint context may shift; direct substitution may alter model-response interpretation
Inflammatory arthritis model
Reported IL-6 reduction in CIA model
Bazedoxifene did not show significant IL-6 modulation
Anti-inflammatory endpoint context may not replicate with other SERMs

Lasofoxifene: Comparative Evidence


ERα Binding Affinity vs. Raloxifene and Tamoxifen

Lasofoxifene exhibits an IC50 of 1.5 nM for human ERα . Comparative binding studies indicate that lasofoxifene's affinity is at least 10-fold higher than that reported for raloxifene and tamoxifen [1].

ERα Binding Affinity
Reported
IC50 1.5 nM (at least 10-fold higher than raloxifene/tamoxifen)
Supports ERα target engagement review
Cross-study comparable; in vitro competitive binding
Selective Estrogen Receptor Modulator Binding Affinity ERα

Lumbar Spine BMD: Head-to-Head vs. Raloxifene

In a 2-year, randomized, double-blind, placebo- and active-controlled trial (CORAL, n=410 postmenopausal women), lasofoxifene 0.25 mg/day significantly increased lumbar spine BMD compared with raloxifene 60 mg/day (P ≤ 0.05) [1]. Least squares mean BMD increases from baseline versus placebo were 3.6% (95% CI: 1.9-5.2) for lasofoxifene 0.25 mg/day and 1.7% (95% CI: 0.3-3.0) for raloxifene [2].

Lumbar Spine BMD
Head-to-head
3.6% increase vs placebo (raloxifene: 1.7%)
Reported lumbar spine BMD endpoint context
CORAL trial, 2-year, n=410, P ≤ 0.05
Osteoporosis Bone Mineral Density Postmenopausal

Fracture Risk Reduction: PEARL Trial

The phase 3 PEARL trial (n=8,556 postmenopausal women with osteoporosis) demonstrated that lasofoxifene 0.5 mg/day reduced the risk of new radiographic vertebral fractures by 42% (RR 0.58; 95% CI 0.42-0.79) and non-vertebral fractures by 24% (HR 0.76; 95% CI 0.64-0.91) compared with placebo over 3 years [1]. Notably, lasofoxifene is one of the few SERMs to demonstrate statistically significant non-vertebral fracture risk reduction—a benefit not consistently observed with raloxifene [2].

Fracture Risk Reduction
Reported
Vertebral: RR 0.58 (42% reduction); Non-vertebral: HR 0.76 (24% reduction)
Reported non-vertebral fracture endpoint context
PEARL phase 3, n=8,556, 3-year follow-up
Osteoporosis Fracture Prevention Phase 3 Clinical Trial

ESR1 Mutant Affinity vs. Fulvestrant and Tamoxifen

Lasofoxifene uniquely retains full binding affinity for the Y537S and D538G ESR1 mutant ERα receptors that arise following prolonged aromatase inhibitor therapy and drive endocrine resistance [1]. In competitive ligand binding assays, lasofoxifene exhibits identical affinity for wild-type and Y537S ERα, whereas other SERMs and the SERD fulvestrant show a 5- to 10-fold decrease in affinity for the mutant receptor [2]. Phase 2 ELAINE-1 trial data demonstrate encouraging antitumor activity of lasofoxifene versus fulvestrant in women with ESR1-mutated, metastatic breast cancer [3].

ESR1 Mutant Binding
Reported
No affinity loss for Y537S/D538G (others: 5-10x loss)
Supports mutant ERα binding retention review
In vitro LBD assay; cross-study comparable
Breast Cancer ESR1 Mutation Endocrine Resistance

LDL Cholesterol Reduction vs. Raloxifene

In the same 2-year CORAL head-to-head trial, lasofoxifene produced significantly greater reductions in low-density lipoprotein (LDL) cholesterol compared with raloxifene. At 2 years, lasofoxifene 0.25 mg/day reduced LDL cholesterol by 20.6% and 1.0 mg/day reduced LDL by 19.7%, compared with 12.1% for raloxifene 60 mg/day and 3.2% for placebo (P ≤ 0.05 for lasofoxifene vs. raloxifene) [1].

LDL Cholesterol
Head-to-head
20.6% reduction (raloxifene: 12.1%)
Reported LDL cholesterol endpoint context
CORAL trial, 2-year, P ≤ 0.05 vs raloxifene
Cardiovascular Lipid Profile Postmenopausal

Joint Inflammation and Bone Loss vs. Bazedoxifene

In ovariectomized mice with collagen-induced arthritis (a model of postmenopausal rheumatoid arthritis), both lasofoxifene (LAS) and bazedoxifene (BZA) reduced clinical arthritis severity and protected against generalized bone loss [1]. However, only lasofoxifene significantly reduced serum IL-6 levels, a key pro-inflammatory cytokine, indicating a potential differential anti-inflammatory effect not observed with bazedoxifene [2].

Serum IL-6
Head-to-head
Significant reduction vs. no significant effect for bazedoxifene
Supports inflammation endpoint review
CIA mouse model; qualitative difference reported
Rheumatoid Arthritis Inflammation Osteoporosis

Lasofoxifene: Key Application Scenarios


Postmenopausal Osteoporosis: Non-Vertebral Fracture Prevention

Lasofoxifene is indicated for scenarios where fracture risk reduction extends beyond the spine. The PEARL phase 3 trial (n=8,556) demonstrated a 24% reduction in non-vertebral fractures (HR 0.76; 95% CI 0.64-0.91) over 3 years—a benefit not consistently demonstrated by raloxifene in the MORE trial [1]. Procurement for osteoporosis programs should prioritize lasofoxifene when non-vertebral fracture protection is a key efficacy requirement.

ESR1-Mutant Metastatic Breast Cancer

Lasofoxifene is uniquely positioned for research and clinical development in ESR1-mutant breast cancer. Preclinical studies confirm that lasofoxifene retains full binding affinity for Y537S and D538G ERα mutants, whereas tamoxifen and fulvestrant exhibit 5- to 10-fold affinity losses [2]. The phase 2 ELAINE-1 trial has demonstrated encouraging antitumor activity versus fulvestrant in this molecularly defined patient population [3]. This scenario represents a clear procurement differentiator from generic SERMs.

Osteoporosis Prevention with Cardiovascular Risk

For postmenopausal women requiring both bone protection and lipid management, lasofoxifene offers a dual-benefit profile. In the CORAL head-to-head trial, lasofoxifene 0.25 mg/day reduced LDL cholesterol by 20.6% compared with 12.1% for raloxifene 60 mg/day (P ≤ 0.05) [4]. This enhanced lipid-lowering effect, combined with superior lumbar spine BMD gains (3.6% vs. 1.7%), makes lasofoxifene the preferred SERM for integrated bone-cardiovascular risk management.

Postmenopausal RA and Osteoporosis

Preclinical data from ovariectomized mice with collagen-induced arthritis indicate that lasofoxifene reduces both joint inflammation and osteoporosis-associated bone loss [5]. Notably, lasofoxifene—but not bazedoxifene—significantly reduced serum IL-6 levels, a key mediator of inflammation and bone resorption [6]. This differential anti-inflammatory property supports lasofoxifene as the SERM of choice for preclinical and clinical studies targeting the intersection of inflammatory arthritis and postmenopausal osteoporosis.

Application
Selection Property
Validation Focus
Bone loss and fracture endpoint models
ERα binding and non-vertebral endpoint profile
BMD and fracture endpoint validation
ESR1-mutant breast cancer research
Mutant ERα binding retention context
Mutant ERα binding assay and anti-proliferative endpoint review
Cardiovascular and bone endpoint studies
Lipid profile endpoint context
LDL cholesterol and BMD dual-endpoint interpretation
Inflammatory arthritis and bone loss models
IL-6 modulation endpoint context
Serum cytokine and bone density endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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